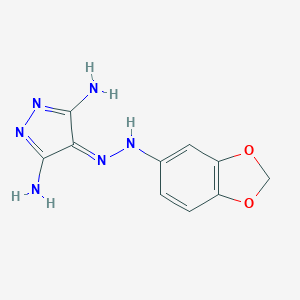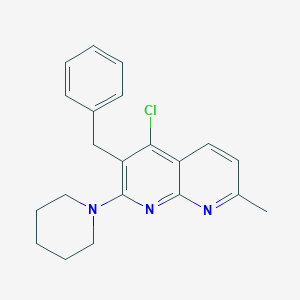![molecular formula C28H25N5O B292298 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether](/img/structure/B292298.png)
3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether, also known as DPPM, is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects
3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether has been found to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of immune function. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether, including the development of new synthetic methods for its production, the optimization of its anti-cancer activity, and the investigation of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether involves a multi-step process that starts with the reaction of 2,3-diphenylquinoxaline with pyrrolidine to form 3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine. This intermediate is then reacted with phenylboronic acid to form the final product, 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether.
Wissenschaftliche Forschungsanwendungen
3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines. It has also been investigated for its potential use as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C28H25N5O |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-3,4-diphenyl-7-pyrrolidin-1-ylpyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C28H25N5O/c1-34-23-16-10-15-22(19-23)33-27(21-13-6-3-7-14-21)24-25(20-11-4-2-5-12-20)29-30-28(26(24)31-33)32-17-8-9-18-32/h2-7,10-16,19H,8-9,17-18H2,1H3 |
InChI-Schlüssel |
MRYXJSKPURLZHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=C3C(=NN=C(C3=N2)N4CCCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
COC1=CC=CC(=C1)N2C(=C3C(=NN=C(C3=N2)N4CCCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292217.png)
![4-[(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B292218.png)
![5,7-dimethyl-3-phenyldiazenyl-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B292219.png)
![3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292222.png)
![3-(1,3-benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292224.png)
![5-amino-4-[2-(4-ethoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292226.png)
![5-amino-4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292227.png)
![5-amino-4-[2-(1,3-benzodioxol-5-yl)hydrazinyl]pyrazol-3-one](/img/structure/B292229.png)
![5-amino-4-[2-(3-methoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292231.png)

![(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)


![4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine](/img/structure/B292237.png)